Ethyl 5-acetyl-2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the oxazole and acetyl groups. The final step involves the esterification of the carboxylate group with ethanol. Common reagents used in these reactions include acetic anhydride, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
ETHYL 5-ACETYL-2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- ETHYL 5-ACETYL-2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-ACETYL-2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the 4-chlorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN2O5S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O5S/c1-4-27-20(26)16-10(2)17(11(3)24)29-19(16)22-18(25)14-9-15(28-23-14)12-5-7-13(21)8-6-12/h5-9H,4H2,1-3H3,(H,22,25) |
InChI Key |
BFBGOLXNUPNHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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